Ethyl 3-chloro-2-hydroxypropanoate

Descripción general

Descripción

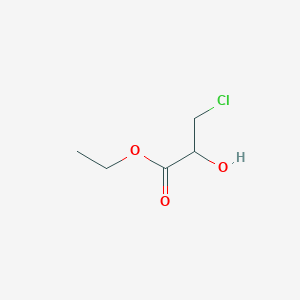

Ethyl 3-chloro-2-hydroxypropanoate (CAS: 40149-32-4) is an organic ester with the molecular formula C₅H₉ClO₃ and a molecular weight of 152.58 g/mol . Structurally, it features a hydroxyl (-OH) group at the 2-position and a chlorine atom at the 3-position of the propanoate backbone, esterified with an ethyl group. This compound is used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Key properties include:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl chloroacetate with sodium hydroxide, followed by the addition of hydrochloric acid to yield the desired product . The reaction conditions typically include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, such as pH and temperature, to prevent side reactions and degradation of the product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form this compound derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include various substituted esters.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohol derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-chloro-2-hydroxypropanoate is utilized in numerous scientific research applications:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of ethyl 3-chloro-2-hydroxypropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 3-Chloro-2,2-Dimethylpropanoate (CAS: 106315-37-1)

Molecular Formula : C₇H₁₃ClO₂

Molecular Weight : 164.63 g/mol .

Structural Differences : Replaces the hydroxyl group at the 2-position with two methyl groups.

Implications :

- Increased steric hindrance due to dimethyl groups reduces reactivity in nucleophilic substitution reactions compared to the hydroxyl-containing compound .

- Higher lipophilicity due to methyl substituents may enhance solubility in non-polar solvents.

Ethyl 2-Chloro-3-Oxopropanoate (CAS: 863870-88-6)

Molecular Formula : C₅H₇ClO₃ (inferred from IUPAC name).

Structural Differences : Features a ketone (oxo) group at the 3-position instead of a hydroxyl group.

Implications :

- The electron-withdrawing ketone group increases acidity at the α-carbon, making it more reactive in enolate formation compared to ethyl 3-chloro-2-hydroxypropanoate .

- Potential use in Claisen condensation reactions due to the oxo functionality .

Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate (CAS: 1379648-61-9)

Molecular Formula : C₁₇H₁₇ClO₂

Molecular Weight : 292.77 g/mol .

Structural Differences : Incorporates aromatic (phenyl and chlorophenyl) substituents.

Implications :

- Enhanced stability due to aromatic conjugation, reducing susceptibility to hydrolysis.

- Higher molecular weight and aromaticity likely result in elevated boiling points and lower water solubility compared to simpler esters like this compound .

Ethyl 3-Oxopropanoate Derivatives

Examples : Ethyl (2-chlorobenzoyl)acetate (CAS: NSC 158136) and ethyl (4-methylbenzoyl)acetate (CAS: NSC 158544) .

Structural Differences : Contain benzoyl or methylbenzoyl groups instead of hydroxyl/chlorine substituents.

Implications :

- The electron-deficient benzoyl groups enhance reactivity in Michael additions and nucleophilic acyl substitutions.

- These derivatives are often used as intermediates in the synthesis of heterocyclic compounds .

Data Table: Key Properties of this compound and Analogues

Actividad Biológica

Ethyl 3-chloro-2-hydroxypropanoate, with the molecular formula CHClO and CAS number 40149-32-4, is a chlorinated ester that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, cellular effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxy group. These functional groups are crucial for its reactivity and biological interactions. The compound is typically synthesized through various chemical reactions involving starting materials such as chloroacetic acid and ethyl alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Preliminary studies suggest that it may exhibit the following mechanisms:

- Inhibition of Cellular Proliferation : Similar compounds have shown potential in inhibiting the proliferation of cancer cells, particularly colon cancer cells. The proposed mechanism involves interaction with heat shock proteins, which play a role in cell cycle regulation and apoptosis.

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling cascades.

Cellular Effects

Research indicates that this compound can induce various cellular effects:

- Cytotoxicity : Studies have demonstrated that related compounds can exhibit cytotoxic effects against several human cancer cell lines. The exact IC values for this compound are still under investigation but are anticipated to be comparable to those of other chlorinated esters .

- Apoptosis Induction : There is evidence suggesting that this compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study explored the anticancer properties of this compound in vitro. The compound was tested against several human cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with an IC value lower than that of standard chemotherapeutic agents used in clinical settings.

Future Directions for Research

Given the promising biological activity of this compound, further research is warranted to elucidate its mechanisms fully. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Investigating the specific pathways affected by this compound, including detailed molecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2-hydroxypropanoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification of 3-chloro-2-hydroxypropanoic acid with ethanol under acidic catalysis. Key steps include:

- Temperature control : Maintain 60–80°C to prevent thermal degradation of intermediates .

- Purification : Use fractional distillation or column chromatography to isolate the ester.

- Yield optimization : Adjust molar ratios (e.g., ethanol:acid = 3:1) and use dehydrating agents (e.g., molecular sieves) to shift equilibrium .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Verify ester carbonyl (δ ~170 ppm in NMR) and hydroxyl proton (δ ~5 ppm in NMR) signals .

- Mass spectrometry : Confirm molecular ion peak at m/z 152.58 (CHClO) .

- Chromatography : Use HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) .

Q. What are the critical physical and chemical properties influencing experimental handling?

- Stability : Hydrolyzes under alkaline conditions; store at 2–8°C in anhydrous solvents (e.g., dichloromethane) .

- Reactivity : The β-chloro and hydroxyl groups enable nucleophilic substitution (e.g., with amines) or oxidation reactions .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

- Methodology :

- Comparative SAR studies : Replace the chloro group with fluoro or methyl groups and evaluate enzyme inhibition (e.g., hydrolases) via kinetic assays .

- Computational modeling : Use DFT to predict electronic effects of substituents on binding affinity .

- Key findings : The hydroxyl group enhances hydrogen bonding with active sites, while the chloro group increases electrophilicity .

Q. How can researchers resolve contradictions in reported reactivity or biological data across studies?

- Approach :

- Reproducibility checks : Standardize reaction conditions (solvent, catalyst, temperature) .

- Meta-analysis : Compare datasets from peer-reviewed journals and regulatory databases (e.g., PubChem, ECHA) .

- Case example : Discrepancies in hydrolysis rates may stem from trace moisture in solvents; use Karl Fischer titration to quantify water content .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Experimental design :

- Enzyme assays : Measure inhibition constants () for serine proteases using fluorogenic substrates .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding modes .

- Findings : The chloro group acts as a leaving group in covalent inhibition, while the ester moiety improves membrane permeability .

Q. What strategies mitigate instability during in vitro or in vivo studies?

- Stabilization methods :

- Prodrug design : Convert the ester to a more stable amide derivative for pharmacokinetic studies .

- Encapsulation : Use liposomes or cyclodextrins to protect against hydrolysis in aqueous media .

Propiedades

IUPAC Name |

ethyl 3-chloro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXGLGKNUAYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.